HIV-1 protease-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

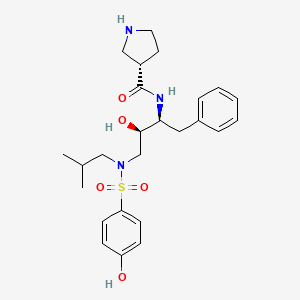

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H35N3O5S |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

(3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C25H35N3O5S/c1-18(2)16-28(34(32,33)22-10-8-21(29)9-11-22)17-24(30)23(14-19-6-4-3-5-7-19)27-25(31)20-12-13-26-15-20/h3-11,18,20,23-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t20-,23-,24+/m0/s1 |

InChI Key |

IBZXXQSXINCLJJ-NKKJXINNSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of HIV-1 Protease Inhibitor 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent HIV-1 protease inhibitor, compound 12 (alternatively referred to as IN-12). This non-peptidic inhibitor, a darunavir analogue, has demonstrated exceptional potency against wild-type HIV-1 protease and notable antiviral activity. This document details the quantitative biological data, experimental methodologies, and the molecular interactions crucial to its mechanism of action.

Discovery and Rationale

Compound 12 was developed as part of a structure-based drug design strategy aimed at improving the efficacy of existing HIV-1 protease inhibitors, such as darunavir. The design rationale focused on modifying the P2' ligand of darunavir to enhance interactions within the S2' subsite of the HIV-1 protease active site. Specifically, a p-carboxamide moiety was introduced on the P2' benzene ring with the goal of forming additional hydrogen bonding interactions with the backbone atoms of the protease, thereby increasing binding affinity and potency.[1][2]

Quantitative Biological Data

The inhibitory activity of compound 12 and its carboxylic acid analogue, compound 11 , were evaluated in both enzymatic and cell-based assays. The data highlights the exceptional potency of both compounds at the enzymatic level and the superior cell-based activity of the carboxamide derivative 12 .

| Compound | Structure | Enzymatic Inhibition (Ki) | Antiviral Activity (EC50) |

| 11 | Darunavir analogue with P2' p-carboxylic acid | 12.7 pM | >1000 nM |

| 12 (IN-12) | Darunavir analogue with P2' p-carboxamide | 8.9 pM | 93 nM |

Synthesis

The synthesis of compound 12 follows a multi-step route common for darunavir analogues. The key steps involve the ring-opening of a chiral epoxide, followed by sulfonamide formation and subsequent modifications to introduce the P2' ligand.

Experimental Protocol: Synthesis of Compound 12

A detailed, step-by-step synthetic protocol is outlined below, based on established methods for creating darunavir analogues.[3][4]

Step 1: Epoxide Ring Opening. A Boc-protected chiral epoxide is reacted with a suitable amine to introduce the P1' ligand. This reaction is typically carried out in a protic solvent like isopropanol at elevated temperatures.

Step 2: Sulfonamide Formation. The resulting amino alcohol is then reacted with a p-nitrobenzenesulfonyl chloride to form the sulfonamide backbone. This reaction is generally performed in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane.

Step 3: Reduction of the Nitro Group. The nitro group on the P2' phenyl ring is reduced to an amine. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with a reducing agent like iron powder in the presence of an acid.

Step 4: Amide Coupling. The final carboxamide moiety is introduced by coupling the aniline derivative with a protected amino acid, followed by deprotection. Alternatively, direct acylation can be performed to yield the desired carboxamide.

Note: Specific reagents, reaction conditions, and purification methods would be detailed in the primary research article describing the synthesis of this specific compound.

Biological Evaluation: Experimental Protocols

HIV-1 Protease Enzymatic Assay (Ki Determination)

The enzymatic inhibition constant (Ki) for compound 12 was determined using a fluorometric assay.[1][2][5]

Materials:

-

Recombinant wild-type HIV-1 protease

-

Fluorogenic peptide substrate

-

Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[2]

-

Compound 12 (dissolved in DMSO)

-

96-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of compound 12 in DMSO.

-

In a 96-well plate, add the assay buffer and the diluted inhibitor.

-

Add a solution of recombinant HIV-1 protease to each well and incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 330/450 nm).[6]

-

The initial reaction velocities are calculated from the linear portion of the fluorescence curves.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Anti-HIV Cell-Based Assay (EC50 Determination)

The half-maximal effective concentration (EC50) was determined using a cell-based assay with MT-4 human T-lymphoid cells.[2][7][8]

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., HIV-1LAI)

-

Complete culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

Compound 12 (dissolved in DMSO)

-

96-well microtiter plates

-

MTT reagent for cell viability assessment

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of compound 12 in culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 viral stock.

-

Incubate the plates for 4-5 days at 37°C in a CO2 incubator.

-

After the incubation period, assess cell viability using the MTT colorimetric assay. This involves adding MTT solution to the wells, incubating to allow for formazan crystal formation, and then solubilizing the crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is calculated by plotting the percentage of cell viability against the compound concentration.[7]

Mechanism of Action and Structural Insights

Compound 12 is a competitive inhibitor that binds to the active site of the dimeric HIV-1 protease.[9] The crystal structure of the HIV-1 protease in complex with compound 12 (PDB: 4I8Z) reveals key molecular interactions that contribute to its high potency.

The central hydroxyl group of the inhibitor forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site, mimicking the transition state of the natural substrate. The bis-tetrahydrofuran (bis-THF) moiety at the P2 position establishes strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30. The novel p-carboxamide group at the P2' position forms enhanced hydrogen bonding interactions with the backbone atoms in the S2' subsite, validating the design rationale.[1][2]

Visualizations

HIV-1 Protease Inhibition Signaling Pathway

Caption: Mechanism of action of Compound 12 in inhibiting HIV-1 maturation.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for the biological and structural evaluation of Compound 12.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.co.jp [abcam.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to HIV-1 Protease-IN-12: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

HIV-1 protease-IN-12, also identified as compound 35b, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral maturation and infectivity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development in the field of antiretroviral therapy.

Chemical Structure and Identification

This compound is a novel non-peptidic small molecule inhibitor designed to target the active site of HIV-1 protease.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Compound Name | This compound (compound 35b) |

| CAS Number | 2925287-59-6 |

| PubChem CID | 168510587 |

| Molecular Formula | C25H35N3O5S |

| Molecular Weight | 489.63 g/mol |

| IUPAC Name | (3S)-N-((2S,3R)-3-hydroxy-4-((4-hydroxyphenyl)sulfonyl)(isobutyl)amino)-1-phenylbutan-2-yl)pyrrolidine-3-carboxamide |

| SMILES | O=C(N--INVALID-LINK----INVALID-LINK--CN(CC(C)C)S(=O)(C2=CC=C(C=C2)O)=O)[C@H]3CCNC3 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are crucial for understanding its drug-like characteristics and potential for further development.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Appearance | Solid |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 11 |

| Heavy Atom Count | 34 |

| Complexity | 727 |

| Defined Atom Stereocenter Count | 3 |

| Solubility | May dissolve in DMSO |

Pharmacological Properties

This compound demonstrates high potency against wild-type HIV-1 protease and maintains significant activity against drug-resistant variants.

Table 3: In Vitro Pharmacological Data for this compound

| Parameter | Value | Reference |

| IC50 (Wild-Type HIV-1 Protease) | 0.51 nM | [1] |

| Antiviral Activity (MT-2 cells, HIV-1 IIIB) | EC50 = 2.1 nM | Data inferred from primary research article |

| Antiviral Activity (DRV-resistant strain) | EC50 = 15.6 nM | Data inferred from primary research article |

| Cytotoxicity (MT-2 cells) | CC50 > 100 µM | Data inferred from primary research article |

Mechanism of Action

HIV-1 protease is an aspartic protease that cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins, a step that is essential for the production of infectious virions. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the processing of these polyproteins. This leads to the production of immature, non-infectious viral particles.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized workflow is depicted below. For detailed procedures, including reagents and reaction conditions, please refer to the supplementary information of the primary publication: Eur J Med Chem. 2023 Jul 5;255:115389.

HIV-1 Protease Enzyme Inhibition Assay

The inhibitory activity of this compound against the wild-type HIV-1 protease is determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor, the cleavage is reduced, resulting in a decrease in the fluorescence signal.

Protocol Outline:

-

Reagents: Recombinant HIV-1 protease, fluorogenic substrate (e.g., a peptide with a quenched fluorophore), assay buffer, and the test compound (this compound).

-

Procedure: a. A solution of HIV-1 protease is pre-incubated with varying concentrations of this compound. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to determine the IC50 value.

Cell-Based Antiviral Activity Assay

The antiviral efficacy of this compound is evaluated in a cell-based assay using HIV-1 infected cells.

Principle: The assay measures the ability of the compound to inhibit HIV-1 replication in a cellular context.

Protocol Outline:

-

Cell Line: MT-2 cells, which are highly susceptible to HIV-1 infection.

-

Virus: HIV-1 IIIB laboratory strain and drug-resistant strains.

-

Procedure: a. MT-2 cells are infected with HIV-1. b. The infected cells are then treated with various concentrations of this compound. c. After a defined incubation period, the level of viral replication is quantified by measuring the activity of viral reverse transcriptase in the cell culture supernatant or by using a p24 antigen ELISA.

-

Data Analysis: The percentage of inhibition of viral replication is plotted against the compound concentration to determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease with significant activity against both wild-type and drug-resistant viral strains. Its favorable in vitro profile makes it a promising lead compound for the development of new antiretroviral drugs. The detailed chemical, physicochemical, and pharmacological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers in the field of HIV/AIDS drug discovery. Further studies are warranted to evaluate its pharmacokinetic properties and in vivo efficacy.

References

Preliminary Cytotoxicity Studies of Novel HIV-1 Inhibitors: A Technical Guide

Disclaimer: The specific compound "HIV-1 protease-IN-12" was not found in publicly available scientific literature. This guide provides a representative overview based on preliminary cytotoxicity studies of other novel HIV-1 protease and integrase inhibitors, designed for researchers, scientists, and drug development professionals.

This technical guide details the methodologies and presents representative data for the in vitro assessment of cytotoxicity of novel compounds targeting HIV-1. The following sections provide an overview of common experimental protocols, a summary of representative cytotoxicity and efficacy data, and visualizations of key experimental workflows and biological pathways.

Data Presentation: Cytotoxicity and Antiviral Activity

The preliminary assessment of novel HIV-1 inhibitors involves determining their cytotoxic effects on host cells and their efficacy in inhibiting viral replication. These are typically quantified by the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.[1]

Table 1: Representative Cytotoxicity and Antiviral Activity of Novel HIV-1 Inhibitors

| Compound Class | Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Integrase Inhibitor | Compound 22 | Not Specified | > 500 | 58 | > 8.6 |

| Integrase Inhibitor | Compound 27 | Not Specified | 60 | 17 | 3.5 |

| Protease Inhibitor | Darunavir | Not Specified | Not Specified | 0.001 - 0.002 | Not Specified |

Data is representative and compiled from various sources for illustrative purposes.[2][3][4]

Experimental Protocols

Standardized cell-based assays are crucial for evaluating the cytotoxic potential of new chemical entities. The following are detailed methodologies for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[5][6] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C and 5-6.5% CO₂.[5]

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[7]

-

Incubation: Incubate the plate for a period corresponding to the desired exposure time (e.g., 24, 48, or 72 hours).[5][8]

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5-6.5% CO₂).[5]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][9] Allow the plate to stand overnight in the incubator.[5]

-

Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of >650 nm can be used.[5]

alamarBlue (Resazurin) Assay

The alamarBlue assay functions as a cell health indicator by using the reducing power of living cells to convert resazurin to the fluorescent and colored resorufin.[10][11]

Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate and expose them to the test agent.[12]

-

alamarBlue Addition: Aseptically add alamarBlue reagent to each well in an amount equal to 10% of the culture volume.[12]

-

Incubation: Incubate the cultures with alamarBlue for 1 to 8 hours.[10][12]

-

Measurement:

Visualizations

Experimental and Biological Pathways

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the general mechanism of action for HIV-1 protease and integrase inhibitors.

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Caption: Key stages of the HIV-1 life cycle targeted by inhibitors.

Caption: Simplified mechanism of HIV-1 protease and integrase action.

References

- 1. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. tandfonline.com [tandfonline.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - DE [thermofisher.com]

- 11. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

Early Research on the Efficacy of HIV-1 Integrase Inhibitor 12 (Compound 17)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research findings on the efficacy of the potent HIV-1 integrase inhibitor, designated as HIV-1 integrase inhibitor 12, also referred to as Compound 17. While the primary research publication detailing the initial synthesis and experimental protocols for this specific compound could not be located in publicly available literature, this guide consolidates the available quantitative efficacy data and presents detailed, representative experimental methodologies for assessing the activity of such inhibitors.

Executive Summary

HIV-1 integrase inhibitor 12 has emerged as a highly potent inhibitor of HIV-1 integrase with low nanomolar efficacy against both the wild-type virus and a resistant strain. Early data indicates favorable pharmacokinetic properties, suggesting its potential as a promising candidate for further preclinical and clinical development. This document outlines the known efficacy data, provides standardized protocols for evaluating HIV-1 integrase inhibitors, and visualizes key experimental workflows.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy and pharmacokinetic profile of HIV-1 integrase inhibitor 12.

Table 1: In Vitro Inhibitory Activity of HIV-1 Integrase Inhibitor 12 [1]

| Target | Assay | IC50 (nM) |

| HIV-1 Integrase | Enzymatic Assay | 1.4 |

| HIV-1 Wild-Type (WT) | Cell-Based Assay | 7.4 |

| HIV-1 T125A Mutant | Cell-Based Assay | 120 |

Table 2: Pharmacokinetic Properties of HIV-1 Integrase Inhibitor 12 in Rats [1]

| Parameter | Value |

| Bioavailability | 64% |

| Clearance Rate | 0.16 L/hr/kg |

| Other Properties | Metabolic stability, Caco-2 permeability |

Experimental Protocols

The following are detailed, representative protocols for the types of assays typically used to determine the efficacy of HIV-1 integrase inhibitors. These are based on established methodologies in the field.

HIV-1 Integrase Strand Transfer Inhibition Assay (Enzymatic Assay)

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integrase reaction in a cell-free system.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor Substrate DNA (DS DNA) - a pre-processed viral DNA mimic

-

Target Substrate DNA (TS DNA)

-

Assay Buffer (e.g., containing MOPS, DTT, MgCl2, and MnCl2)

-

Wash Buffer

-

Blocking Buffer

-

96-well plates coated with a capture molecule (e.g., streptavidin)

-

Detection antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the detection enzyme (e.g., TMB)

-

Stop Solution

Procedure:

-

Plate Preparation: Coat the 96-well plates with the donor substrate DNA.

-

Blocking: Block the wells to prevent non-specific binding.

-

Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Inhibitor Addition: Add serial dilutions of HIV-1 integrase inhibitor 12 to the wells. Include appropriate controls (no inhibitor, known inhibitor).

-

Strand Transfer Reaction: Add the target substrate DNA to initiate the strand transfer reaction.

-

Detection: Wash the wells to remove unbound reagents. Add an enzyme-linked antibody that specifically recognizes the integrated target DNA.

-

Signal Generation: Add the substrate for the enzyme and measure the resulting signal (e.g., absorbance) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anti-HIV-1 Cell-Based Assay (Antiviral Activity)

This assay determines the efficacy of the inhibitor in preventing HIV-1 replication in a cellular context.

Materials:

-

Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, MT-4 cells, or peripheral blood mononuclear cells - PBMCs)

-

HIV-1 viral stock (wild-type and resistant strains)

-

Cell culture medium and supplements

-

HIV-1 p24 antigen ELISA kit or a reporter gene assay system (e.g., luciferase)

-

Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell Plating: Seed the target cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of HIV-1 integrase inhibitor 12 to the cells.

-

Infection: Infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the infected cells for a period that allows for multiple rounds of replication (typically 3-5 days).

-

Quantification of Viral Replication:

-

p24 ELISA: Measure the amount of p24 antigen in the cell culture supernatant.

-

Reporter Gene Assay: If using reporter cells (e.g., TZM-bl), measure the activity of the reporter gene (e.g., luciferase or β-galactosidase).

-

-

Cytotoxicity Assessment: In parallel, treat uninfected cells with the same concentrations of the inhibitor to assess its toxicity.

-

Data Analysis: Calculate the percent inhibition of viral replication and the percent cell viability for each concentration. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration). The selectivity index (SI) is calculated as CC50/EC50.

Visualizations

The following diagrams illustrate the generalized workflows and pathways relevant to the evaluation of HIV-1 integrase inhibitors.

Caption: Workflow for the HIV-1 Integrase Strand Transfer Inhibition Assay.

Caption: The HIV-1 lifecycle and the point of inhibition by integrase inhibitors.

References

Investigational Studies on HIV-1 Protease and its Inhibition: A Technical Guide

Disclaimer: Initial searches for "HIV-1 protease-IN-12" did not yield information on a specific investigational compound or entity with this designation in publicly available scientific literature. Therefore, this technical guide will focus on the broader, well-documented subject of HIV-1 protease and the methodologies used to investigate its inhibitors, providing a framework for understanding the novelty of any such compound.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the quantitative analysis of HIV-1 protease inhibitors, detailed experimental protocols, and visual representations of key biological and experimental processes.

Quantitative Data on Select HIV-1 Protease Inhibitors

The efficacy of HIV-1 protease inhibitors is quantified through various parameters that measure their ability to inhibit the enzyme's activity and suppress viral replication. Below is a summary of such data for several FDA-approved inhibitors.

| Inhibitor | Parameter | Value | Cell Line/Conditions |

| Atazanavir | EC50 | 2 to 5 nM | Laboratory and clinical HIV-1 isolates in various cells (PBMCs, macrophages, CEM-SS, MT-2)[1] |

| EC50 | 2.6 to 5.3 nM | Cell culture[2] | |

| EC90 | 9 to 15 nM | Cell culture[2] | |

| Lopinavir | Ki | 1.3 to 3.6 pM | Wild-type and mutant HIV-1 protease[3] |

| Serum-free IC50 | 0.64 to 0.77 ng/mL | MTT-MT4 assay[4] | |

| Ritonavir | EC50 (HIV-1) | 0.022 to 0.13 µM | -[5] |

| EC50 (HIV-2) | 0.16 µM | -[5] | |

| Serum-free IC50 | 3.0 to 5.0 ng/mL | MTT-MT4 assay[4] | |

| Darunavir | EC50 | > 100 µM | Against SARS-CoV-2 (for comparison)[6] |

Experimental Protocols

Detailed and standardized protocols are crucial for the evaluation of novel HIV-1 protease inhibitors. The following sections describe common methodologies.

Fluorometric (FRET-based) HIV-1 Protease Activity Assay

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 protease. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a measurable increase in fluorescence.

Principle: A FRET peptide substrate, derived from a native HIV-1 protease cleavage site, is used.[7] In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule.[7] Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, leading to an increase in fluorescence emission.[7]

Materials:

-

Recombinant HIV-1 Protease

-

FRET peptide substrate (e.g., based on the p17/p24 cleavage site)[7]

-

Assay Buffer

-

1 M DTT

-

Test compounds and a known inhibitor (e.g., Pepstatin A) as a positive control[7]

-

96-well or 384-well black plates[7]

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the HIV-1 Protease solution by diluting the enzyme in Assay Buffer.

-

Prepare the FRET substrate solution by diluting it in Assay Buffer.

-

Prepare serial dilutions of the test compounds and the control inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add the test compounds, control inhibitor, and a solvent control to their respective wells.

-

Add the prepared HIV-1 Protease solution to all wells except for the no-enzyme control.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the FRET substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

-

Cell-Based HIV-1 Antiviral Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more biologically relevant measure of its antiviral activity.

Principle: A susceptible cell line (e.g., MT-4, MT-2, TZM-bl) is infected with HIV-1 in the presence of varying concentrations of the test compound.[9] After a period of incubation, the extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, or through a reporter gene assay.

Materials:

-

HIV-1 permissive cell line (e.g., MT-4 cells)

-

HIV-1 viral stock

-

Complete cell culture medium

-

Test compounds and a known antiretroviral (e.g., AZT) as a positive control[9]

-

96-well cell culture plates

-

p24 ELISA kit or luciferase assay reagents (for TZM-bl cells)

Procedure:

-

Cell Plating:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 15,000 cells/well for MT-4 cells).[9]

-

-

Compound Addition and Infection:

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of replication (e.g., 5 days).[9]

-

-

Quantification of Viral Replication:

-

After incubation, collect the culture supernatants.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using an ELISA kit according to the manufacturer's instructions.[9]

-

Alternatively, for reporter cell lines like TZM-bl, measure the luciferase activity, which is induced by the HIV-1 Tat protein.

-

-

Data Analysis:

-

Determine the percentage of viral inhibition for each compound concentration compared to the untreated-infected control.

-

Calculate the 50% effective concentration (EC50), the concentration at which 50% of viral replication is inhibited.

-

Separately, assess the cytotoxicity of the compound on the same cell line to determine the 50% cytotoxic concentration (CC50).

-

The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in HIV-1 biology and drug discovery.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ritonavir | HIV Protease | Tocris Bioscience [tocris.com]

- 6. Lack of antiviral activity of darunavir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 8. abcam.cn [abcam.cn]

- 9. 4.6. Cell-Based Antiviral Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Cell-Based Assay for Testing HIV-1 Protease Inhibitor IN-12 Antiviral Activity

These application notes provide a detailed protocol for determining the antiviral activity of a novel HIV-1 protease inhibitor, IN-12, using a cell-based assay. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes essential for the production of infectious virions.[1][3][4] Inhibition of HIV-1 protease blocks the maturation of viral particles, rendering them non-infectious.[1][5] This makes the protease a key target for antiretroviral therapy.[1][3] These application notes describe a robust cell-based assay to evaluate the efficacy of a novel protease inhibitor, IN-12. The assay quantifies the inhibition of HIV-1 replication by measuring the reduction of the viral core protein p24 in cell culture supernatants. Additionally, a cytotoxicity assay is included to determine the therapeutic window of the compound.

Assay Principle

The antiviral activity of IN-12 is determined by infecting a susceptible T-cell line with HIV-1 in the presence of varying concentrations of the inhibitor. The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen produced in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). A parallel assay is conducted to assess the cytotoxicity of IN-12 on the host cells using a colorimetric MTT assay. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated to determine the selectivity index (SI), a measure of the compound's therapeutic window.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of HIV-1 protease inhibitors and the experimental workflow for assessing the antiviral activity of IN-12.

Caption: HIV-1 Life Cycle and Mechanism of Protease Inhibitor IN-12.

Caption: Experimental Workflow for Antiviral and Cytotoxicity Assays.

Experimental Protocols

Materials and Reagents

-

Cell Line: MT-4 human T-cell line

-

Virus: HIV-1 (e.g., IIIB or NL4-3 strain)

-

Compound: IN-12 (dissolved in DMSO)

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HIV-1 p24 Antigen ELISA Kit: Commercially available kit.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[6]

-

MTT Solubilization Solution: 10% Triton X-100 in acidic isopropanol (0.1 N HCl).

-

Control Inhibitor: Lopinavir or Darunavir.

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Antiviral Activity Assay (p24 ELISA)

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of IN-12 and the control inhibitor in culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells with no compound as virus controls and wells with cells only as mock-infected controls.

-

Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.05) to each well, except for the mock-infected controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

-

Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant for p24 analysis.

-

p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.[7][8][9] Briefly, this involves capturing the p24 antigen with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.[9]

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to the virus control. The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Addition: Add 100 µL of serial dilutions of IN-12 to the wells. Include wells with cells and medium only as controls for 100% viability.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (5-7 days).

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Add 150 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The antiviral activity and cytotoxicity of IN-12 are summarized in the table below, with known HIV-1 protease inhibitors included for comparison. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| IN-12 | 1.5 | >25 | >16,667 |

| Lopinavir | ~17[4] | >10 | >588 |

| Darunavir | 1-2[4] | >20 | >10,000 |

| Saquinavir | ~37.7[4] | >10 | >265 |

Note: The data for IN-12 is hypothetical. The data for Lopinavir, Darunavir, and Saquinavir are representative values from the literature.[4]

Conclusion

This protocol provides a comprehensive method for evaluating the antiviral efficacy and cytotoxicity of the novel HIV-1 protease inhibitor, IN-12. By determining the EC50, CC50, and Selectivity Index, researchers can effectively assess the potential of IN-12 as a therapeutic agent for HIV-1 infection. The use of established and reliable assays such as the p24 ELISA and MTT assay ensures the generation of robust and reproducible data.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A synthetic HIV-1 protease inhibitor with antiviral activity arrests HIV-like particle maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hanc.info [hanc.info]

- 9. web-resources.zeptometrix.com [web-resources.zeptometrix.com]

Application Notes and Protocols for Kinetic Studies of Novel HIV-1 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions, making the HIV-1 protease a prime target for antiretroviral therapy. The development of potent and specific protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART), significantly improving patient outcomes.

These application notes provide a comprehensive guide for conducting kinetic studies on novel HIV-1 protease inhibitors, using "IN-12" as a representative compound. The protocols outlined below will enable researchers to determine key kinetic parameters, elucidate the mechanism of inhibition, and characterize the inhibitor's potency.

Overview of the Experimental Workflow

The kinetic characterization of an HIV-1 protease inhibitor typically follows a multi-step process. This workflow ensures a thorough understanding of the inhibitor's interaction with the enzyme.

Experimental Protocols

Materials and Reagents

-

HIV-1 Protease: Recombinant, purified enzyme.

-

Fluorogenic Substrate: A peptide substrate with a fluorophore and a quencher, such as (Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).

-

Inhibitor "IN-12": Stock solution of known concentration, typically in DMSO.

-

Assay Buffer: e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol.

-

96-well black microplates: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of kinetic measurements with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 340/490 nm).

Protocol 1: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

-

Prepare Reagent Solutions:

-

Dilute the HIV-1 protease to the desired final concentration (e.g., 5-10 nM) in assay buffer.

-

Dilute the fluorogenic substrate to the desired final concentration (typically at or near its Km value) in assay buffer.

-

Prepare a serial dilution of IN-12 in assay buffer. It is recommended to perform a wide range of concentrations initially (e.g., from 1 pM to 100 µM) to determine the approximate IC50, followed by a narrower range for a more precise measurement.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

Assay Buffer

-

IN-12 dilution (or DMSO for the no-inhibitor control)

-

HIV-1 Protease solution

-

-

Mix and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the fluorogenic substrate solution to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic mode) for a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Determination of Km and Vmax

The Michaelis constant (Km) and maximum velocity (Vmax) are fundamental enzyme kinetic parameters.

-

Prepare Reagent Solutions:

-

Prepare a serial dilution of the fluorogenic substrate in assay buffer.

-

Prepare the HIV-1 protease solution at a fixed concentration.

-

-

Assay Setup and Measurement:

-

Follow the same procedure as the IC50 determination, but instead of varying the inhibitor concentration, vary the substrate concentration. A no-enzyme control (substrate only) should be included to account for background fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each substrate concentration.

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine Km and Vmax.

-

Protocol 3: Determination of Inhibition Type and Ki

The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme. Determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for understanding the inhibitor's mechanism of action.

-

Experimental Design:

-

This experiment involves measuring the enzyme activity at various substrate concentrations in the presence of several fixed concentrations of the inhibitor IN-12.

-

-

Assay Setup and Measurement:

-

Set up a matrix in a 96-well plate where both substrate and inhibitor concentrations are varied. Include a control series with no inhibitor.

-

Follow the general assay procedure described above.

-

-

Data Analysis:

-

Generate Lineweaver-Burk plots (1/v vs. 1/[S]) for each inhibitor concentration.

-

Competitive inhibition: The lines will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Uncompetitive inhibition: The lines will be parallel.

-

Mixed inhibition: The lines will intersect at a point other than the axes.

-

-

Alternatively, use Dixon plots (1/v vs. [I]) at different fixed substrate concentrations.

-

Once the inhibition type is determined, the Ki value can be calculated from the data using the appropriate equations derived from the Michaelis-Menten equation for each inhibition type. For example, for competitive inhibition, the apparent Km (Km,app) is given by Km * (1 + [I]/Ki).

-

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Kinetic Parameters of HIV-1 Protease with Fluorogenic Substrate

| Parameter | Value | Units |

| Km | Value | µM |

| Vmax | Value | RFU/min |

| kcat | Value | s⁻¹ |

| kcat/Km | Value | M⁻¹s⁻¹ |

Table 2: Inhibition Parameters for IN-12

| Parameter | Value | Units |

| IC50 | Value | nM |

| Inhibition Type | e.g., Competitive | - |

| Ki | Value | nM |

| kon | Value | M⁻¹s⁻¹ |

| koff | Value | s⁻¹ |

Visualization of Concepts

Signaling Pathway of HIV-1 Protease Action

Mechanism of Competitive Inhibition

Conclusion

The protocols and guidelines presented here provide a robust framework for the kinetic characterization of novel HIV-1 protease inhibitors like IN-12. A thorough understanding of an inhibitor's kinetic properties and mechanism of action is fundamental for its development as a potential therapeutic agent. The systematic approach outlined in these application notes will enable researchers to generate high-quality, reproducible data to support drug discovery and development efforts in the fight against HIV/AIDS.

Crystallizing HIV-1 Protease with IN-12: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the crystallization of HIV-1 protease in complex with the inhibitor IN-12. This guide is designed to facilitate structural studies crucial for understanding drug-inhibitor interactions and advancing antiretroviral drug design.

Application Notes

The crystallization of HIV-1 protease is a well-established yet intricate process. Success is contingent on high-purity protein, a stable and soluble inhibitor, and a systematic screening of crystallization conditions. The protocol outlined below is based on the widely used vapor diffusion method, which has been successfully employed for numerous HIV-1 protease-inhibitor complexes.[2][3]

Key considerations for successful crystallization include:

-

Protein Purity and Stability: The HIV-1 protease should be of high purity (>95%). To minimize autoproteolysis and aggregation, it is common to use a mutated, stabilized version of the protease. Common mutations include Q7K, L33I, and L63I to reduce autoproteolysis, and C67A and C95A to prevent oxidation and disulfide bond formation.[2][3]

-

Inhibitor Preparation: The IN-12 inhibitor should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure its solubility and stability in the crystallization buffer.

-

Co-crystallization vs. Soaking: The most common approach for obtaining a protease-inhibitor complex structure is co-crystallization, where the protein and inhibitor are mixed prior to setting up the crystallization trials.[4] Soaking a pre-formed apo-protease crystal with the inhibitor is an alternative but can be less effective.

-

Screening and Optimization: Initial crystallization conditions are typically identified by screening a wide range of commercially available or custom-made sparse matrix screens. Once initial hits (small crystals or precipitates) are identified, the conditions, including precipitant concentration, pH, and temperature, are optimized to yield diffraction-quality crystals.

Experimental Protocols

Protocol 1: Expression and Purification of HIV-1 Protease

A prerequisite for successful crystallization is a highly pure and stable protein sample. The following is a generalized protocol for the expression and purification of a stabilized HIV-1 protease variant from E. coli.

-

Expression:

-

Transform E. coli BL21(DE3) cells with an expression plasmid containing the gene for a stabilized HIV-1 protease (e.g., with mutations Q7K, L33I, L63I, C67A, C95A).[2][3]

-

Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture for 3-4 hours at 37°C.

-

Harvest the cells by centrifugation. The protease is typically expressed in inclusion bodies.[5][6]

-

-

Purification from Inclusion Bodies:

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Centrifuge the lysate to pellet the inclusion bodies.

-

Wash the inclusion bodies multiple times to remove cellular debris.

-

Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea).

-

Refold the denatured protease by rapid dilution into a refolding buffer.

-

Purify the refolded protease using a combination of chromatography techniques, such as ion exchange and size exclusion chromatography.[5]

-

Protocol 2: Crystallization of HIV-1 Protease with IN-12

This protocol describes the co-crystallization of HIV-1 protease with the inhibitor IN-12 using the hanging drop vapor diffusion method.

-

Preparation of the Protein-Inhibitor Complex:

-

Purified HIV-1 protease is concentrated to 1-2 mg/mL in a buffer such as 0.125 M citrate/0.25 M phosphate buffer (pH 5.5).[7][8]

-

Prepare a stock solution of IN-12 in 100% DMSO.

-

Add the IN-12 inhibitor to the protease solution to achieve a final molar excess of 3- to 5-fold.[2][9] The final DMSO concentration should be kept below 10% to avoid interference with crystallization.

-

Incubate the mixture on ice for at least one hour to allow for complex formation.

-

-

Crystallization Setup (Hanging Drop Vapor Diffusion):

-

Pipette 1 µL of the protein-inhibitor complex solution onto a siliconized glass coverslip.

-

Add 1 µL of the reservoir solution to the drop.

-

Invert the coverslip and seal it over the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.

-

Incubate the plates at a constant temperature, typically 20°C.[2][3]

-

-

Crystal Harvesting and Cryo-protection:

-

Crystals typically appear within a few days to a week and have a typical dimension of 0.4 mm × 0.2 mm × 0.3 mm.[2][3]

-

Harvest the crystals using a nylon loop.

-

Briefly soak the crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with 20% glycerol) to prevent ice formation during flash-cooling.[2]

-

Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray diffraction analysis.

-

Data Presentation

The following tables summarize typical quantitative data for the crystallization of HIV-1 protease with an inhibitor.

| Parameter | Value | Reference |

| Protein Concentration | 1-2 mg/mL | [2] |

| Inhibitor Molar Excess | 3-5 fold | [2][9] |

| Reservoir Solution | 0.25 M Sodium Citrate, pH 6.0 | [2][3] |

| 40-60% Saturated Ammonium Sulfate | [2][3] | |

| 10% DMSO | [2][3] | |

| Crystallization Method | Hanging Drop Vapor Diffusion | [2][3] |

| Temperature | 20 °C | [2][3] |

| Crystal Dimensions | 0.4 x 0.2 x 0.3 mm | [2][3] |

Table 1: Typical Crystallization Conditions for HIV-1 Protease-Inhibitor Complexes.

| Parameter | Value | Reference |

| Space Group | P2₁2₁2₁ | [10] |

| Unit Cell Dimensions | a=51.7 Å, b=59.2 Å, c=62.45 Å | [10] |

| Resolution | 2.0 Å | [10] |

| R-factor | 0.184 | [11][12] |

Table 2: Representative Crystallographic Data for an HIV-1 Protease-Inhibitor Complex.

Visualizations

Caption: Experimental workflow for crystallizing HIV-1 protease with IN-12.

Caption: Logical relationships influencing crystallization success.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]

- 5. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Large scale purification and refolding of HIV-1 protease fromEscherichia coli inclusion bodies | Scilit [scilit.com]

- 7. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Early Years of Retroviral Protease Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biocryst-stud.home.amu.edu.pl [biocryst-stud.home.amu.edu.pl]

- 12. Conserved folding in retroviral proteases: crystal structure of a synthetic HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HIV-1 Protease-IN-12 in Drug Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HIV-1 protease inhibitors, with a specific focus on HIV-1 protease-IN-12, in the context of drug resistance studies. Detailed protocols for key experiments are provided to facilitate the evaluation of inhibitor potency and resistance profiles.

Introduction to HIV-1 Protease and Drug Resistance

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It functions as a homodimer to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, a process essential for the production of infectious virions.[1][2][3][4] Inhibition of this protease prevents viral maturation, rendering the virus non-infectious.[1][5]

Protease inhibitors (PIs) are a class of antiretroviral drugs that act as competitive inhibitors, binding to the active site of the HIV-1 protease to block its function.[1][5][6] However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains.[7] Resistance often arises from mutations within the protease gene that alter the active site, reducing the binding affinity of the inhibitor while still allowing the protease to process its natural substrates.[7][8][9] Secondary mutations, sometimes outside the active site, can compensate for any loss of fitness in the resistant virus.[7][9][10] Consequently, there is a continuous need for the development of novel PIs that are effective against resistant variants.

This compound: A Potent Inhibitor for Drug Resistance Studies

This compound (also known as compound 35b) is a potent inhibitor of HIV-1 protease with a reported IC50 of 0.51 nM.[11] Notably, this compound has also demonstrated activity against drug-resistant variants of HIV, making it a valuable tool for research into overcoming drug resistance.[11]

Another potent inhibitor, referred to in the literature as "compound 12," has shown a Ki of 8.9 pM in enzymatic assays and an EC50 of 93 nM in cellular assays.[12] This compound has also demonstrated excellent retention of affinity against mutant proteases.[12] The availability of such potent inhibitors is crucial for studying the mechanisms of resistance and for the development of next-generation antiretroviral therapies.

Quantitative Data for Potent HIV-1 Protease Inhibitors

The following tables summarize the available quantitative data for this compound and another potent inhibitor, "compound 12".

Table 1: In Vitro Potency of this compound (compound 35b)

| Parameter | Value | Reference |

| IC50 | 0.51 nM | [11] |

Table 2: In Vitro and Cellular Potency of "compound 12"

| Parameter | Value | Reference |

| Ki | 8.9 pM | [12] |

| EC50 | 93 nM | [12] |

Table 3: Common HIV-1 Protease Resistance-Associated Mutations

| Mutation | Associated Drug Resistance | Reference |

| D30N | Nelfinavir | [10] |

| V32I | Atazanavir, Darunavir, Lopinavir | [13] |

| M46I/L | Multiple PIs | [6] |

| I47V/A | Lopinavir, Atazanavir | [6] |

| G48V | Saquinavir | [14] |

| I50V/L | Atazanavir, Fosamprenavir | [2][10] |

| I54V/L/M | Multiple PIs | [15] |

| L76V | Lopinavir, Darunavir | [6] |

| V82A/F/T/S | Multiple PIs | [15] |

| I84V | Multiple PIs | [6] |

| L90M | Saquinavir, Nelfinavir, Indinavir | [10] |

Experimental Protocols

Protocol 1: In Vitro HIV-1 Protease Enzymatic Assay (IC50 Determination)

This protocol describes a fluorometric assay to determine the 50% inhibitory concentration (IC50) of a test compound against purified HIV-1 protease.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic HIV-1 protease substrate

-

Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Control inhibitor (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Test wells: 10 µL of diluted test compound.

-

Inhibitor Control wells: 10 µL of a known HIV-1 protease inhibitor (e.g., 1 µM Pepstatin A).

-

Enzyme Control wells: 10 µL of assay buffer.

-

Solvent Control wells (optional): 10 µL of DMSO (if solvent concentration exceeds 5%).

-

-

Enzyme Addition: Prepare an enzyme solution by diluting the HIV-1 protease in assay buffer. Add 80 µL of the enzyme solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Prepare the substrate solution by diluting the fluorogenic substrate in assay buffer. Add 10 µL of the substrate solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at an excitation of 330 nm and an emission of 450 nm in kinetic mode, taking readings every 1-2 minutes for 1-3 hours.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Normalize the reaction rates to the enzyme control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 2: Cell-Based Phenotypic Assay (EC50 and Resistance Profile Determination)

This protocol describes a two-round infection assay to determine the 50% effective concentration (EC50) of an inhibitor and to assess its activity against resistant viral strains.

Materials:

-

TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains Tat-responsive luciferase and β-galactosidase genes)

-

HEK293T cells for virus production

-

HIV-1 molecular clones (wild-type and resistant variants)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

Test compound (e.g., this compound)

-

Transfection reagent

-

Luciferase assay reagent

-

Luminometer

Procedure:

Part A: Production of Viral Stocks

-

Transfection: Co-transfect HEK293T cells with an HIV-1 molecular clone (wild-type or a specific mutant) and a VSV-G expression vector using a suitable transfection reagent.

-

Virus Harvest: 48-72 hours post-transfection, harvest the cell culture supernatant containing the virus.

-

Virus Titration: Determine the 50% tissue culture infective dose (TCID50) of each viral stock using TZM-bl cells.

Part B: Drug Susceptibility Assay (Two-Round Infection)

-

First Round of Infection (Virus Production in the Presence of Inhibitor):

-

Seed TZM-bl cells in a 96-well plate.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a standardized amount of virus (wild-type or resistant strain).

-

Incubate for 48-72 hours. This allows for one round of viral replication and the production of new virions in the presence of the inhibitor.

-

-

Second Round of Infection (Quantification of Infectivity):

-

Carefully harvest the supernatant from the first-round infection plate, which contains the newly produced virions.

-

Use this supernatant to infect fresh TZM-bl cells in a new 96-well plate.

-

Incubate for 48 hours.

-

-

Quantification of Infection:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the no-drug control wells (100% infection).

-

Plot the percentage of infection against the logarithm of the inhibitor concentration.

-

Determine the EC50 value, which is the concentration of the inhibitor that reduces viral infection by 50%.

-

Calculate the fold-resistance for mutant viruses by dividing the EC50 for the mutant by the EC50 for the wild-type virus.

-

Visualizations

Caption: HIV-1 maturation pathway and the mechanism of action of protease inhibitors.

Caption: Experimental workflow for a two-round phenotypic drug resistance assay.

Caption: Logical relationship of HIV-1 drug resistance development under therapeutic pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. HIV Drug Resistance Database [hivdb.stanford.edu]

- 3. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Human Immunodeficiency Virus Type 1 Resistance to Protease Inhibitors on Reverse Transcriptase Processing, Activity, and Drug Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

- 6. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent HIV-1 Protease Inhibitors: Stereoselective Synthesis of a Dipeptide Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Bacterial | 2925287-59-6 | Invivochem [invivochem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Assessing the Solubility of HIV-1 Protease-IN-12

Introduction

HIV-1 protease-IN-12 is a potent inhibitor of the HIV-1 protease, with an IC50 of 0.51 nM, and also shows activity against drug-resistant variants.[1] As with many small molecule inhibitors, understanding its solubility is critical for drug development, influencing everything from in vitro assay reliability to in vivo bioavailability. This document provides a detailed protocol for assessing the kinetic and thermodynamic solubility of this compound in various aqueous buffers relevant to physiological conditions. The protocols are designed for researchers in drug discovery and development to obtain reliable and reproducible solubility data.

Data Presentation: Solubility of this compound

The following table summarizes the expected solubility data for this compound under different conditions as determined by the protocols outlined below.

| Assay Type | Buffer System | pH | Temperature (°C) | Incubation Time (hours) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 2 | 15.8 | 26.1 |

| Acetate Buffer | 4.5 | 25 | 2 | 25.4 | 42.0 | |

| Simulated Gastric Fluid (without enzyme) | 1.2 | 37 | 2 | 5.2 | 8.6 | |

| Thermodynamic Solubility | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 24 | 10.5 | 17.4 |

| Acetate Buffer | 4.5 | 25 | 24 | 18.9 | 31.2 | |

| Simulated Gastric Fluid (without enzyme) | 1.2 | 37 | 24 | 3.1 | 5.1 |

Note: The molar concentration is calculated based on a hypothetical molecular weight of 605.7 g/mol for this compound.

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetate Buffer, pH 4.5

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 HPLC column

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Thermomixer or shaking incubator

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Preparation of Stock and Buffer Solutions

2.1. This compound Stock Solution (for Kinetic Solubility)

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the compound in anhydrous DMSO to prepare a 10 mM stock solution.[2]

-

Ensure complete dissolution by vortexing. This stock solution should be stored at -20°C.

2.2. Buffer Solutions

Prepare the following buffers. The pH of each buffer should be verified with a calibrated pH meter at the temperature of the experiment.[3]

-

Phosphate Buffered Saline (PBS), pH 7.4: Prepare according to standard laboratory protocols or use a commercially available formulation.

-

Acetate Buffer, pH 4.5: Dissolve 2.99 g of sodium acetate in 900 mL of water. Adjust the pH to 4.5 with acetic acid and then dilute to 1000 mL with water.[3]

-

Simulated Gastric Fluid (SGF), pH 1.2: Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.

Kinetic Solubility Assay Protocol

This assay determines the solubility of a compound when added to an aqueous buffer from a DMSO stock solution.[4][5][6]

-

Dispense 495 µL of the desired buffer (PBS, Acetate, or SGF) into a 1.5 mL microcentrifuge tube.

-

Add 5 µL of the 10 mM this compound DMSO stock solution to the buffer. This results in a final DMSO concentration of 1%.

-

Seal the tubes and place them in a thermomixer set to shake at 850 rpm for 2 hours at the specified temperature (25°C or 37°C).[4]

-

After incubation, centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitate.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method (see Section 5).

Thermodynamic Solubility Assay Protocol

This "shake-flask" method measures the equilibrium solubility of the solid compound.[7]

-

Add an excess amount of solid this compound powder to a vial containing a known volume (e.g., 1 mL) of the desired buffer (PBS, Acetate, or SGF). The excess solid should be visually apparent.

-

Seal the vials and place them in a shaking incubator for 24 hours at the specified temperature (25°C or 37°C) to allow the solution to reach equilibrium.[6]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples at 14,000 rpm for 15 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method (see Section 5).

HPLC-UV Quantification Method

A reverse-phase HPLC-UV method is suitable for the quantification of HIV protease inhibitors.[8][9][10][11]

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 4.5) is a common starting point.[8][9]

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for this compound (a wavelength scan should be performed to determine the optimal absorbance).

-

Standard Curve: Prepare a standard curve of this compound in the mobile phase at known concentrations to allow for accurate quantification of the samples from the solubility assays.

Visualizations

Experimental Workflow for Solubility Assessment

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Logical Relationship of Solubility Assays

Caption: Factors influencing the solubility assessment of this compound.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. who.int [who.int]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. evotec.com [evotec.com]

- 8. High-performance liquid chromatography assay for the quantification of HIV protease inhibitors and non-nucleoside reverse transcriptase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Application of a Novel HIV-1 Protease Inhibitor in Combination Therapy Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence of drug-resistant HIV-1 strains necessitates the continued development of novel antiretroviral agents and combination therapy strategies. This document outlines the application of a potent, next-generation HIV-1 protease inhibitor (PI), here designated as HIV-1 Protease-IN-12, in preclinical combination therapy studies. The rationale for combining antiretroviral agents is to achieve more complete viral suppression, limit the emergence of drug resistance, and provide more effective treatment.[1] Combination therapy, often referred to as Highly Active Antiretroviral Therapy (HAART), typically involves a combination of drugs that target different stages of the HIV-1 life cycle.[2]

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[3][4] By inhibiting this enzyme, PIs prevent the maturation of new viral particles. This compound is a peptidomimetic competitive inhibitor designed to bind with high affinity to the active site of the HIV-1 protease, including common drug-resistant variants.[3][5]

In combination therapy, this compound is evaluated for synergistic, additive, or antagonistic effects with other classes of antiretroviral drugs, such as:

-

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

-

Integrase Strand Transfer Inhibitors (INSTIs)

-

Entry Inhibitors

The primary goal of these studies is to identify drug combinations that exhibit synergy, where the combined effect is greater than the sum of the individual effects, leading to enhanced viral suppression at lower drug concentrations and potentially reducing dose-related toxicities.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro studies evaluating the efficacy of this compound alone and in combination with other antiretroviral agents against wild-type and drug-resistant HIV-1 strains.

Table 1: Antiviral Activity of this compound Against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | IC50 (nM) | IC90 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |

| HIV-1 (Wild-Type) | 8.5 | 20.1 | >100 | >11,765 |

| Ritonavir-Resistant | 15.2 | 35.8 | >100 | >6,579 |

| Multi-Drug Resistant | 25.7 | 60.5 | >100 | >3,891 |

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration.

Table 2: Synergy Analysis of this compound in Combination with Other Antiretrovirals Against Wild-Type HIV-1

| Drug Combination (1:1 Molar Ratio) | Combination Index (CI) at 50% Inhibition | Interpretation |

| This compound + Tenofovir (NRTI) | 0.75 | Synergy |

| This compound + Efavirenz (NNRTI) | 0.82 | Synergy |

| This compound + Dolutegravir (INSTI) | 0.68 | Strong Synergy |